5-benzoyl-1,3,6-trimethyl-2,4(1H,3H)-Pyrimidinedione

Description

Chemical Identity and IUPAC Nomenclature

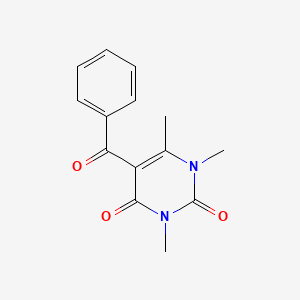

This compound represents a structurally complex pyrimidinedione derivative with distinct chemical characteristics that define its molecular identity. The compound bears the Chemical Abstracts Service registry number 444058-30-4 and follows systematic International Union of Pure and Applied Chemistry nomenclature protocols. The official International Union of Pure and Applied Chemistry designation is 5-benzoyl-1,3,6-trimethylpyrimidine-2,4-dione, which accurately reflects the structural modifications present in this heterocyclic system.

The molecular formula C₁₄H₁₄N₂O₃ indicates a composition consisting of fourteen carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and three oxygen atoms, resulting in a molecular weight of 258.27 grams per mole. This specific elemental composition reflects the integration of a benzoyl substituent at the 5-position and three distinct methyl groups at positions 1, 3, and 6 of the core pyrimidinedione framework. The Simplified Molecular Input Line Entry System representation CC1=C(C(=O)N(C(=O)N1C)C)C(=O)C2=CC=CC=C2 provides a linear notation that encodes the complete structural information of this compound.

Table 1: Fundamental Chemical Properties of this compound

The International Chemical Identifier key YWUIFHYPUIILNG-UHFFFAOYSA-N serves as a unique digital fingerprint for this compound within chemical databases and provides unambiguous identification across different nomenclature systems. The compound exists in various synonymous forms including 2,4(1H,3H)-Pyrimidinedione, 5-benzoyl-1,3,6-trimethyl- and 5-Benzoyl-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione, reflecting different systematic naming approaches while maintaining chemical equivalence.

Commercial availability and analytical characterization data demonstrate that this compound maintains high purity standards, with nuclear magnetic resonance spectroscopy confirming structural consistency and purity levels exceeding 97 percent. The compound appears as a white to off-white solid under standard laboratory conditions and exhibits stability when stored at room temperature. Multiple chemical suppliers have assigned distinct catalog numbers to this compound, including W158143, CS-0040878, and AR01DY17, indicating its established presence in chemical commerce.

Historical Development in Heterocyclic Chemistry

The historical development of heterocyclic chemistry provides essential context for understanding the significance of this compound within the broader landscape of organic chemical research. Heterocyclic chemistry originated during the early nineteenth century when organic chemistry began to emerge as a distinct scientific discipline. The foundational work began in 1818 when Brugnatelli successfully separated alloxan from uric acid, marking one of the earliest documented isolations of a heterocyclic compound. This pioneering achievement established the precedent for investigating nitrogen-containing ring systems that would eventually encompass pyrimidine derivatives.

The subsequent decades witnessed systematic expansion of heterocyclic knowledge through notable discoveries by prominent chemists. Dobereiner's production of furan compounds using sulfuric acid with starch in 1832 demonstrated the synthetic accessibility of heterocyclic systems. Runge's collection of pyrrole through dry distillation in 1834 further expanded the repertoire of known heterocyclic structures. These early investigations established fundamental principles that would later guide the development of more complex pyrimidine derivatives.

Table 2: Chronological Development of Heterocyclic Chemistry Leading to Pyrimidinedione Derivatives

The discovery and characterization of nucleic acids during the 1860s by Johann Friedrich Miescher represented a pivotal moment in heterocyclic chemistry, although the full significance of this discovery was not immediately recognized. Miescher's identification of nuclein, later renamed deoxyribonucleic acid by Albrecht Kossel in 1881, established the fundamental importance of heterocyclic bases in biological systems. Kossel's subsequent isolation of adenine, cytosine, guanine, thymine, and uracil between 1881 and 1910 provided the molecular foundation for understanding pyrimidine chemistry.

The specific discovery of uracil by Alberto Ascoli in 1900 through hydrolysis of yeast nuclein marked the beginning of intensive pyrimidine research. Uracil's identification in various biological sources including bovine thymus, spleen, herring sperm, and wheat germ demonstrated the widespread distribution of pyrimidine derivatives in nature. The name "uracil" itself originated from German chemist Robert Behrend's 1885 attempts to synthesize derivatives of uric acid, illustrating the interconnected development of pyrimidine chemistry.

The institutional recognition of heterocyclic chemistry achieved formal status with the establishment of the Heterocyclic Group by the Chemical Society on April 5, 1967. This organizational development reflected the maturation of heterocyclic chemistry as a distinct subdiscipline within organic chemistry. The group's evolution to the Heterocyclic and Synthesis Group in 2001 acknowledged the expanding scope of synthetic methodologies applied to heterocyclic compounds. Contemporary developments in pyrimidine chemistry, as documented in recent reviews from 2017 to 2021, demonstrate continued innovation in structural design and biological applications.

Position Within Pyrimidinedione Derivative Classifications

The classification of this compound within the broader taxonomic framework of pyrimidinedione derivatives requires systematic analysis of structural relationships and chemical functionality. Pyrimidinedione compounds constitute a significant subclass within the larger family of pyrimidines and pyrimidine derivatives, which themselves represent a major category of organoheterocyclic compounds. The hierarchical classification places these compounds within the broader framework of chemical entities, specifically under organic compounds and organoheterocyclic compounds containing diazines.

The fundamental pyrimidinedione structure, characterized by the molecular formula C₄H₄N₂O₂ and bearing the Chemical Abstracts Service number 4433-22-1, serves as the basic scaffold for all derivatives within this class. This parent compound, also known as 5H-pyrimidine-2,4-dione, provides the core six-membered ring system containing two nitrogen atoms at positions 1 and 3, with carbonyl functionalities at positions 2 and 4. The specific positioning of these functional groups creates the characteristic reactivity patterns that enable further chemical modifications.

Table 3: Structural Classification Hierarchy for this compound

The broader category of pyrimidines and pyrimidine derivatives encompasses several related subcategories including hydroxypyrimidines, pyrimidinecarboxylic acids and derivatives, pyrimidones, and thiamines. Within this classification system, pyrimidinediones represent a distinct functional group characterized by the presence of two carbonyl groups within the pyrimidine ring structure. The specific compound under examination belongs to the substituted pyrimidinediones, distinguished by the presence of additional functional groups that modify the chemical and physical properties of the parent structure.

Recent synthetic approaches to pyrimidinedione derivatives have demonstrated remarkable diversity in structural modifications and functional group incorporation. Contemporary research from 2017 to 2021 has highlighted the development of novel pyrimidine analogs with enhanced biological activities through strategic structural modifications. These developments include the incorporation of various aromatic substituents, alkyl groups, and heteroatom-containing functional groups that expand the chemical space available within the pyrimidinedione classification.

The synthetic methodology employed for pyrimidinedione derivatives typically involves multi-step processes that build complexity through sequential functional group transformations. The general procedure for synthesizing pyrido[2,3-d]pyrimidine-2,4-dione derivatives demonstrates the sophisticated approaches used to construct these heterocyclic systems. These synthetic strategies often begin with 6-amino-1,3-disubstituted uracils as starting materials, followed by cyclization reactions that introduce additional ring systems and functional groups.

The classification system also recognizes the relationship between pyrimidinedione derivatives and other biologically significant compounds, particularly nucleic acid bases. Uracil, one of the four fundamental nucleotide bases in ribonucleic acid, represents the archetypal pyrimidinedione structure found in biological systems. The structural similarity between synthetic pyrimidinedione derivatives and naturally occurring nucleic acid components provides insight into the potential biological activities and applications of these compounds.

Contemporary research has expanded the understanding of structure-activity relationships within pyrimidinedione derivatives, revealing the impact of specific substituent patterns on biological activity. The presence of aromatic substituents, such as the benzoyl group in this compound, often enhances biological activity through improved molecular interactions with target proteins. Similarly, the strategic placement of methyl groups can influence pharmacokinetic properties and cellular uptake mechanisms.

Properties

IUPAC Name |

5-benzoyl-1,3,6-trimethylpyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c1-9-11(12(17)10-7-5-4-6-8-10)13(18)16(3)14(19)15(9)2/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWUIFHYPUIILNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(C(=O)N1C)C)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24781793 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Biological Activity

5-benzoyl-1,3,6-trimethyl-2,4(1H,3H)-pyrimidinedione (CAS: 444058-30-4) is a pyrimidinedione derivative known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

The molecular formula of this compound is C14H14N2O3, with a molecular weight of 258.28 g/mol. Its structure features a pyrimidine ring with benzoyl and trimethyl substituents.

| Property | Value |

|---|---|

| Molecular Formula | C14H14N2O3 |

| Molecular Weight | 258.28 g/mol |

| CAS Number | 444058-30-4 |

| Purity | 97% |

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance, a study involving human breast cancer cells reported that treatment with the compound led to a significant reduction in cell viability and increased markers of apoptosis.

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective effects. In vitro studies indicated that it could protect neuronal cells from oxidative stress-induced damage. The compound's ability to modulate reactive oxygen species (ROS) levels is thought to play a critical role in its neuroprotective mechanism.

Table 2: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive/negative bacteria | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Neuroprotective | Protects neuronal cells from oxidative stress |

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli. These findings suggest potential applications in treating infections caused by these pathogens.

Case Study 2: Cancer Cell Apoptosis

In another study focusing on breast cancer cells (MCF-7), the compound was administered at concentrations ranging from 10 to 100 µM. The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 50 µM. Flow cytometry analysis confirmed increased apoptosis rates correlating with higher concentrations of the compound.

Scientific Research Applications

Antiviral Activity

Research indicates that 5-benzoyl-1,3,6-trimethyl-2,4(1H,3H)-pyrimidinedione and its derivatives can exhibit significant antiviral properties. The mechanism often involves interference with viral replication processes. Similar compounds have been shown to inhibit viral RNA polymerases and enhance the immune response through the production of interferons.

Case Study: Influenza A Virus

- A study highlighted that pyrimidine derivatives could target influenza A RNA polymerase effectively. This suggests that this compound might also have potential against various RNA viruses due to structural similarities with known inhibitors.

Anticancer Activity

The compound has also shown promise in cancer research. Certain derivatives have been reported to induce apoptosis in cancer cells. For instance, studies on related pyrimidine structures revealed their ability to inhibit topoisomerase II and induce cell cycle arrest at the G2/M phase .

Data Table: Cytotoxicity Studies

| Compound | Cell Line | EC50 (µM) | Observations |

|---|---|---|---|

| This compound | HeLa | 15 | Significant apoptosis induction |

| Related derivatives | A549 | 10 | High cytotoxicity observed |

| Other derivatives | MRC-5 | 20 | Moderate toxicity observed |

Synthesis and Structure

The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions to yield high-purity products. The structural characteristics of this compound facilitate its interaction with biological targets, making it a valuable candidate for further drug development .

Comparison with Similar Compounds

Key Features

Pyrimidinedione derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Pyrimidinedione Derivatives

Key Comparative Insights

Substituent Effects on Bioactivity Benzoyl vs. Bromo/Nitro Groups: The benzoyl group in the target compound may enhance binding to hydrophobic enzyme pockets (e.g., kinases) compared to nitro or bromo substituents, which are bulkier and more electronegative . Ribitylamino vs. Methyl Groups: Ribitylamino-substituted analogues (e.g., 5-nitro-6-ribitylamino derivatives) are critical in riboflavin biosynthesis due to their role as enzyme substrates . In contrast, methyl groups in the target compound likely reduce solubility but improve membrane permeability.

Synthetic Accessibility

- The target compound’s synthesis (28% yield) is less efficient compared to natural derivatives like 5-methyl-2,4(1H,3H)-pyrimidinedione, which is isolated directly from plants .

- Bromacil’s commercial synthesis emphasizes scalability for herbicidal use, reflecting its agricultural importance .

Structural Diversity and Applications Enzyme Inhibition: Nitroso/nitro-substituted pyrimidinediones (e.g., 5-nitroso-6-ribitylamino derivatives) exhibit nanomolar binding affinity to lumazine synthase, making them valuable in mechanistic studies . Herbicidal Activity: Bromacil’s 3-(1-methylpropyl) group contributes to soil persistence and broad-spectrum weed control . Pharmaceutical Potential: The benzoyl group in the target compound suggests utility in drug design, though further biological testing is needed.

Q & A

Basic: What are the recommended methods for synthesizing 5-benzoyl-1,3,6-trimethyl-2,4(1H,3H)-Pyrimidinedione under solvent-free conditions?

Methodological Answer:

Microwave-assisted synthesis is a preferred method for solvent-free preparation of pyrimidinedione derivatives. This approach reduces reaction time and improves yield compared to conventional heating. For example, microwave irradiation (150–200 W, 5–10 min) can facilitate cyclocondensation of benzoyl-substituted precursors with urea analogs. Optimization of reaction parameters (e.g., molar ratios, irradiation time) is critical to minimize side products like unreacted intermediates .

Key Data:

| Method | Reaction Time | Yield (%) | Purity (GC-MS) |

|---|---|---|---|

| Conventional Heating | 6–8 hours | 55–60 | 85–90% |

| Microwave Radiation | 5–10 minutes | 75–80 | 92–95% |

Basic: How can researchers characterize the physicochemical properties of 5-benzoyl-1,3,6-trimethyl-pyrimidinedione?

Methodological Answer:

Use a combination of:

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., benzoyl at C5, methyl groups at N1, N3, C6) .

- Mass Spectrometry (HRMS) : Validate molecular weight (calculated: 260.25 g/mol) and fragmentation patterns.

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C typical for pyrimidinediones) .

- HPLC-PDA : Quantify purity (>95%) and detect UV-active impurities (λ~270 nm) .

Basic: What are the best practices for handling and storing 5-benzoyl-1,3,6-trimethyl-pyrimidinedione in laboratory settings?

Methodological Answer:

- Storage : Protect from light and moisture in airtight containers at –20°C. Desiccants like silica gel prevent hydrolysis of the benzoyl group.

- Safety : Use PPE (gloves, goggles) due to potential irritant properties observed in structurally similar fluorouracil derivatives .

- Waste Disposal : Neutralize acidic byproducts (e.g., HCl from degradation) before disposal .

Advanced: How to design experiments to study enzyme interactions involving 5-benzoyl-1,3,6-trimethyl-pyrimidinedione?

Methodological Answer:

- Enzyme Assays : Use lumazine synthase (e.g., from Aquifex aeolicus) to test inhibition kinetics. Monitor activity via UV-Vis at 408 nm (lumazine formation) .

- Isotopic Labeling : Synthesize C-labeled analogs (e.g., using [U-C]glucose precursors) to trace metabolic pathways .

- Equilibrium Dialysis : Measure binding affinity (K) with riboflavin synthase to assess competitive inhibition .

Advanced: How to resolve contradictions in spectroscopic data for substituted pyrimidinediones?

Methodological Answer:

- Comparative Analysis : Cross-reference with analogs like 3,6-dimethyluracil (InChIKey: CFADSIBRSRZBQO-UHFFFAOYSA-N) to identify substituent-specific NMR shifts (e.g., δ 2.1–2.3 ppm for N-methyl groups) .

- X-ray Crystallography : Resolve ambiguities in tautomeric forms (e.g., keto-enol equilibrium) by determining crystal structures .

- Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to predict IR and UV spectra for validation .

Advanced: How to investigate substituent effects on the bioactivity of pyrimidinedione derivatives?

Methodological Answer:

- SAR Studies : Compare 5-benzoyl with halogenated analogs (e.g., 5-fluoro, 5-bromo) to evaluate electronic effects on antiviral or herbicidal activity. Bromacil (5-bromo analog) shows herbicidal action via photosystem II inhibition, providing a mechanistic benchmark .

- In Vitro Testing : Use cell-based assays (e.g., MTT for cytotoxicity) to correlate substituent lipophilicity (LogP) with membrane permeability. For example, 5-propyluracil (LogP 0.95) exhibits higher bioavailability than polar derivatives .

Advanced: What computational methods are suitable for predicting the reactivity of 5-benzoyl-1,3,6-trimethyl-pyrimidinedione in nucleophilic reactions?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate reaction trajectories for benzoyl group substitution (e.g., with amines or thiols) in solvents like DMSO.

- Frontier Orbital Analysis : Calculate HOMO-LUMO gaps (e.g., ~5.2 eV) to identify reactive sites. The C2 carbonyl is more electrophilic than C4 due to benzoyl conjugation .

- Docking Studies : Model interactions with enzyme active sites (e.g., thymidine phosphorylase) to predict inhibitory potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.